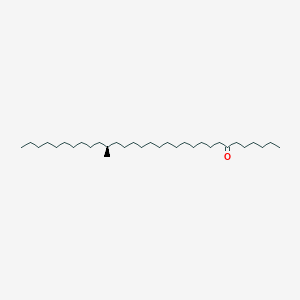
(21S)-21-methylhentriacontan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(21S)-21-methylhentriacontan-7-one is a long-chain ketone with a complex molecular structure. This compound is part of the larger family of organic compounds known as ketones, which are characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. The specific structure of this compound includes a methyl group attached to the 21st carbon of a hentriacontane chain, with a ketone functional group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (21S)-21-methylhentriacontan-7-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with hentriacontane, a long-chain hydrocarbon.
Oxidation: The 7th carbon of the hentriacontane chain is oxidized to introduce a ketone functional group. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.
Methylation: The 21st carbon is then methylated using reagents like methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Oxidation: Large quantities of hentriacontane are oxidized using industrial oxidizing agents.
Catalytic Methylation: The methylation step is often catalyzed by metal catalysts to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(21S)-21-methylhentriacontan-7-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone to a carboxylic acid.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Methyl iodide (CH3I), sodium hydride (NaH)
Major Products
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
(21S)-21-methylhentriacontan-7-one has several applications in scientific research:
Chemistry: Used as a model compound to study long-chain ketones and their reactivity.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (21S)-21-methylhentriacontan-7-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Hentriacontane: A long-chain hydrocarbon without the ketone functional group.
7-Hentriacontanone: A similar compound with the ketone group at the 7th position but without the methyl group at the 21st position.
21-Methylhentriacontane: A compound with a methyl group at the 21st position but lacking the ketone group.
Uniqueness
(21S)-21-methylhentriacontan-7-one is unique due to the specific positioning of both the methyl and ketone groups, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that similar compounds may not.
Properties
CAS No. |
647024-92-8 |
|---|---|
Molecular Formula |
C32H64O |
Molecular Weight |
464.8 g/mol |
IUPAC Name |
(21S)-21-methylhentriacontan-7-one |
InChI |
InChI=1S/C32H64O/c1-4-6-8-10-11-17-20-23-27-31(3)28-24-21-18-15-13-12-14-16-19-22-26-30-32(33)29-25-9-7-5-2/h31H,4-30H2,1-3H3/t31-/m0/s1 |
InChI Key |
YNYSRWCPCRALCK-HKBQPEDESA-N |
Isomeric SMILES |
CCCCCCCCCC[C@H](C)CCCCCCCCCCCCCC(=O)CCCCCC |
Canonical SMILES |
CCCCCCCCCCC(C)CCCCCCCCCCCCCC(=O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


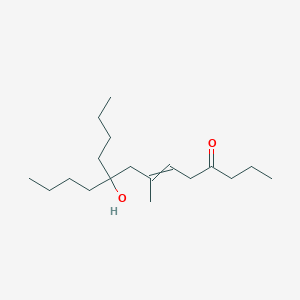
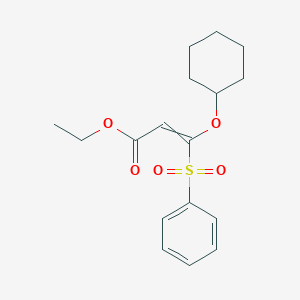
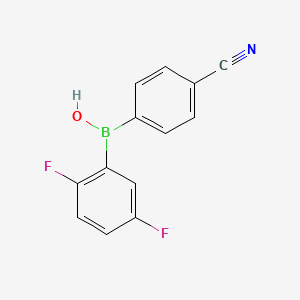
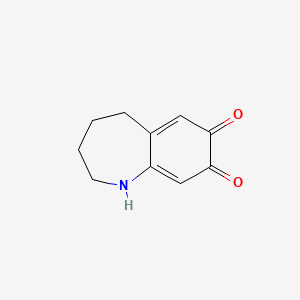
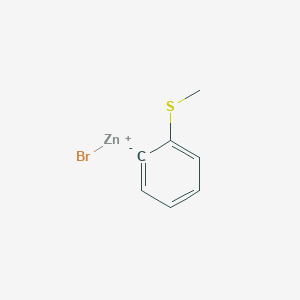
![3-(4-{(1E)-N-[(1S)-1-Phenylethyl]ethanimidoyl}phenoxy)propan-1-ol](/img/structure/B12594044.png)
![4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)aniline](/img/structure/B12594045.png)
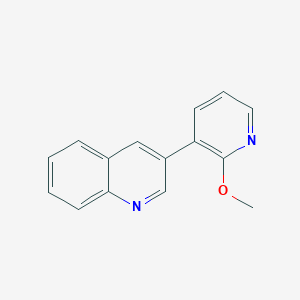
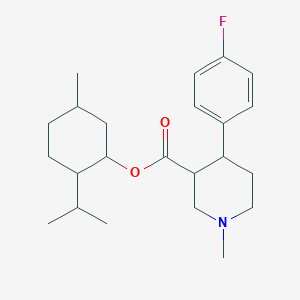
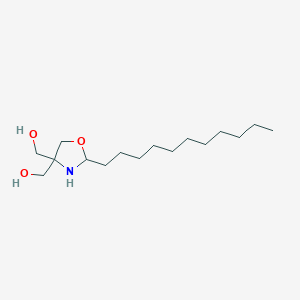
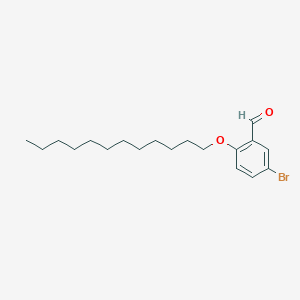
![N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B12594065.png)
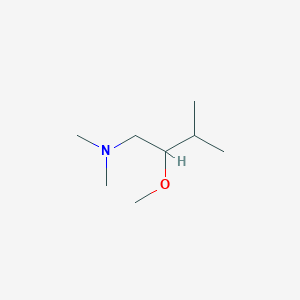
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12594084.png)
